molecular formula C23H18FN3O2 B4501833 N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4501833
M. Wt: 387.4 g/mol
InChI Key: MQVFKHAOGNPCKP-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a naphthalen-2-yl group at position 3 and an acetamide side chain linked to a 2-fluorobenzyl moiety. The pyridazinone ring contributes hydrogen-bonding capacity via its carbonyl group, while the naphthalene system enhances aromatic stacking interactions. The 2-fluorobenzyl group introduces electronic and steric effects that may influence metabolic stability and target binding .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-20-8-4-3-7-19(20)14-25-22(28)15-27-23(29)12-11-21(26-27)18-10-9-16-5-1-2-6-17(16)13-18/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVFKHAOGNPCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is often introduced through nucleophilic substitution reactions using fluorobenzyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Fluorobenzyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide may exhibit:

  • Phosphodiesterase Inhibition : The compound's structural analogs have been identified as potential inhibitors of phosphodiesterase 3A (PDE3A), which plays a crucial role in cardiac function. PDE3A inhibitors are beneficial in treating heart failure by improving cardiac contractility and preventing platelet aggregation .

Cardiovascular Disease Treatment

Given the link between PDE3A inhibition and improved heart function, this compound could be developed as a therapeutic agent for conditions such as congestive heart failure (CHF). CHF affects millions globally, and effective treatments are urgently needed .

Anti-inflammatory Properties

Compounds with similar structures have shown promise in reducing inflammation. Research on related pyridazine derivatives indicates that they may modulate inflammatory responses, potentially leading to applications in treating chronic inflammatory diseases .

PDE3A Inhibition Studies

A study demonstrated that derivatives of pyridone compounds, including those similar to this compound, exhibited significant inhibition of PDE3A activity. This was assessed using a BIOMOL GREENTM Quantizyme Assay System, which confirmed the compound's efficacy in enhancing cardiac contractility .

Synthesis and Evaluation

The synthesis of this compound has been documented, highlighting its potential as a lead compound for further drug development. The synthetic pathway involves reactions with precursor activated olefins and substituted benzaldehydes, showcasing its feasibility for large-scale production .

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone Core Modifications

a) 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide ()
  • Structural Differences: The pyridazinone is substituted with phenyl (vs. naphthalen-2-yl), and the acetamide side chain bears a 2-(trifluoromethyl)phenyl group.
  • Phenyl substitution lacks the extended π-system of naphthalene, which may diminish aromatic interactions in target binding .
b) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
  • Structural Differences: The pyridazinone has 4,5-dichloro substituents, and the acetamide side chain includes an azepane sulfonyl group.
  • The azepane sulfonyl group introduces steric bulk and polarity, which may affect solubility and pharmacokinetics .

Acetamide Side Chain Variations

a) 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide ()
  • Structural Differences : The side chain is a branched aliphatic 6-methylheptan-2-yl group (vs. aromatic 2-fluorobenzyl).
b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide ()
  • Structural Differences : The side chain incorporates a piperazine ring and a fluorophenyl group.
  • Impact :
    • Piperazine enhances solubility via basic nitrogen but may introduce metabolic liabilities.
    • Fluorine at the para position of phenyl provides electronic effects distinct from ortho-fluorine in the target compound .

Naphthalene-Containing Analogs

a) 2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide ()
  • Structural Differences : The acetamide side chain is a 4-phenylbutan-2-yl group.
  • Impact: The bulky phenylbutan-2-yl group increases molecular weight (411.5 g/mol vs. The absence of fluorine limits electronic interactions in the benzyl region .
b) 2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide ()
  • Structural Differences : The side chain is a 4-isopropylphenyl group.
  • Impact :
    • Isopropyl introduces steric hindrance, which could disrupt binding to flat hydrophobic pockets.
    • The para-substitution pattern alters spatial orientation compared to ortho-fluorine in the target compound .

Physicochemical and Spectral Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C23H18FN3O2 397.5 Naphthalen-2-yl, 2-fluorobenzyl
2-(6-Oxo-3-phenyl...trifluoromethyl) C19H14F3N3O2 373.3 Phenyl, 2-CF3
N-(4-Phenylbutan-2-yl)...naphthalene C26H25N3O2 411.5 Naphthalen-2-yl, 4-phenylbutan-2-yl

Spectral Data (Inferred from Analogues)

  • IR Spectroscopy: Expected C=O stretch at ~1670 cm⁻¹ (pyridazinone) and ~1680 cm⁻¹ (acetamide), similar to compounds in and .
  • 1H NMR :
    • Naphthalen-2-yl protons: Multiplet signals at δ 7.4–8.3 ppm (aromatic H).
    • 2-Fluorobenzyl: Singlet for CH2 (δ ~5.4 ppm) and distinct aromatic splitting due to ortho-F .

Biological Activity

N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process that typically involves the formation of the naphthalenyl and pyridazinyl moieties. The synthesis may include reactions such as nucleophilic substitutions and acylation, often utilizing intermediates derived from naphthalene derivatives and fluorinated benzyl compounds. Specific methodologies can vary, but the overall goal is to achieve the desired functional groups while maintaining structural integrity.

This compound exhibits several biological activities, which can be attributed to its structural components:

  • Inhibition of Enzymatic Activity : The presence of the acetamide group is known to enhance binding affinity to various enzymes, potentially leading to inhibition of critical pathways in disease processes.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Anticancer Properties : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound was reported to have IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the fluorobenzyl moiety can dramatically influence biological activity. The introduction of fluorine enhances lipophilicity and may improve cellular uptake, thereby increasing efficacy against target cells .
  • Mechanistic Insights : Studies utilizing molecular docking simulations suggest that the compound interacts with specific protein targets involved in cancer progression. Binding affinities are often assessed using computational methods alongside experimental validation in cell-based assays .

Data Table

Biological ActivityReferenceIC50 Value (μM)Remarks
Antitumor Activity 0.012 - 0.044Potent against various cancer lines
Enzyme Inhibition 0.0079Selective for α-l-fucosidases
Structural Insights N/ADocking studies confirm binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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